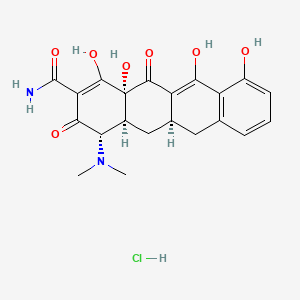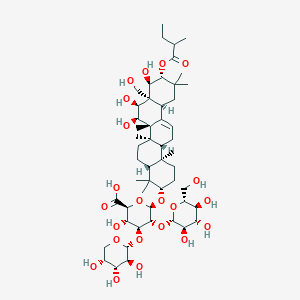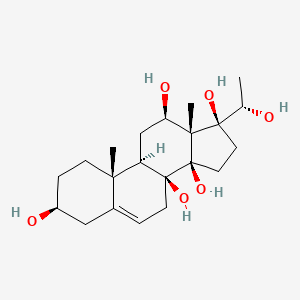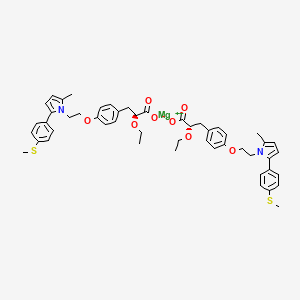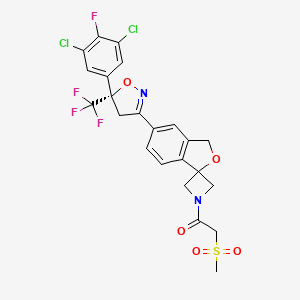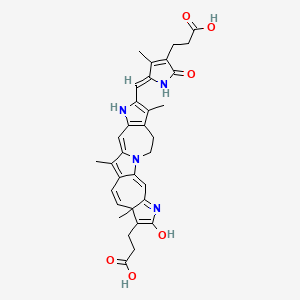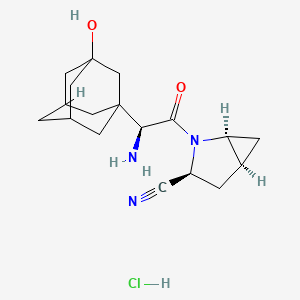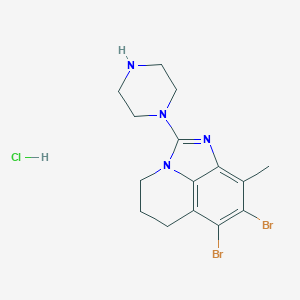
SEL120-34A HCl
Vue d'ensemble
Description
Le chlorhydrate de SEL120-34A est un nouvel inhibiteur de la kinase cycline-dépendante 8 (CDK8) et de la kinase cycline-dépendante 19 (CDK19). Il s'agit d'un inhibiteur sélectif, compétitif avec l'ATP, doté d'une activité antitumorale significative. Le composé a montré des résultats prometteurs dans les études précliniques, en particulier dans le traitement de la leucémie aiguë myéloïde (LAM) et d'autres hémopathies malignes .
Applications De Recherche Scientifique
SEL120-34A hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of CDK8 and CDK19.
Biology: The compound is utilized to investigate the role of CDK8 and CDK19 in various biological processes, including cell cycle regulation and transcription.
Medicine: SEL120-34A hydrochloride has shown therapeutic potential in the treatment of AML and other cancers. .
Industry: The compound is used in the development of new therapeutic agents targeting CDK8 and CDK19
Mécanisme D'action
Target of Action
SEL120-34A HCl is a potent, selective, orally available, ATP-competitive inhibitor . The primary targets of this compound are Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 . These kinases are components of the multi-protein Mediator complex involved in transcription control .
Biochemical Pathways
This compound inhibits phosphorylation of STAT1 S727 and STAT5 S726 in cancer cells . It also represses mitogen-induced expression of immediate early response (IER) genes and interferon (IFN)-responsive genes . The compound shows the strongest activity in hematological malignancies, especially in selected acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and mantle cell lymphoma (MCL) models .
Pharmacokinetics
It is orally available, indicating good absorption, and it has confirmed safety and in vivo efficacy, suggesting appropriate distribution, metabolism, and excretion profiles .
Result of Action
Treatment with this compound results in a differential efficacy on AML cells with elevated STAT5 S726 levels and stem cell characteristics . It leads to decreased CDK8 occupancy and increased RNA Pol II occupancy as well as changes in the peak distribution among promoter and enhancer regions . It could repress many “stemness” genes and induce the expression of genes involved in lineage commitment .
Action Environment
It is noted that the compound has in vivo efficacy in leukemia models, suggesting that it is stable and effective in the complex biological environment of the body .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
SEL120-34A hydrochloride functions as an ATP-competitive inhibitor of CDK8 and CDK19, with IC50 values of 4.4 nM and 10.4 nM, respectively . It interacts with the CDK8/Cyclin C and CDK19/Cyclin C complexes, inhibiting their kinase activities. This inhibition leads to the suppression of phosphorylation of STAT1 at serine 727 and STAT5 at serine 726, which are crucial for the transcriptional activity of these proteins . SEL120-34A hydrochloride does not significantly inhibit other CDKs, such as CDK1, CDK2, CDK4, CDK5, CDK6, and CDK7, making it highly selective .
Cellular Effects
SEL120-34A hydrochloride has demonstrated significant effects on various cell types, particularly in cancer cells. In AML cell lines, SEL120-34A hydrochloride inhibits cell proliferation and induces apoptosis . It reduces the phosphorylation of STAT1 and STAT5, leading to decreased transcriptional activity of these proteins . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of CDK8 and CDK19 .
Molecular Mechanism
The molecular mechanism of SEL120-34A hydrochloride involves its binding to the ATP-binding site of CDK8 and CDK19 in a type I inhibitor fashion . This binding forms halogen bonds with the protein’s hinge region and hydrophobic complementarities within its front pocket . By inhibiting CDK8 and CDK19, SEL120-34A hydrochloride suppresses the phosphorylation of STAT1 and STAT5, leading to reduced transcriptional activity and subsequent inhibition of cell proliferation and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, SEL120-34A hydrochloride has shown stability and sustained activity over time. In vitro studies have demonstrated that SEL120-34A hydrochloride maintains its inhibitory effects on CDK8 and CDK19 over extended periods . In vivo studies in murine models have shown that SEL120-34A hydrochloride effectively inhibits tumor growth and reduces leukemia burden over time . Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of SEL120-34A hydrochloride vary with different dosages in animal models. In murine models of AML, SEL120-34A hydrochloride has shown dose-dependent antileukemic activity . Higher doses result in more significant inhibition of tumor growth and reduction of leukemia burden in bone marrow and blood . At high doses, SEL120-34A hydrochloride may also exhibit toxic or adverse effects, necessitating careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
SEL120-34A hydrochloride is involved in metabolic pathways related to its inhibition of CDK8 and CDK19. By inhibiting these kinases, SEL120-34A hydrochloride affects the phosphorylation of STAT1 and STAT5, which are involved in various metabolic processes . The compound’s interaction with the Mediator complex also influences the transcriptional regulation of genes involved in metabolic pathways .
Transport and Distribution
SEL120-34A hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
SEL120-34A hydrochloride is localized within specific subcellular compartments, where it exerts its inhibitory effects on CDK8 and CDK19 . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function in inhibiting CDK8 and CDK19 and suppressing the phosphorylation of STAT1 and STAT5 .
Méthodes De Préparation
La synthèse du chlorhydrate de SEL120-34A implique plusieurs étapes, notamment la formation de la structure de base et la fonctionnalisation ultérieure. Les voies de synthèse détaillées et les conditions réactionnelles sont exclusives et ne sont pas divulguées publiquement. Il est connu que le composé est synthétisé par une série de réactions chimiques qui garantissent une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Le chlorhydrate de SEL120-34A subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont essentielles pour modifier les groupes fonctionnels du composé.
Réactions de substitution : Les réactifs couramment utilisés dans ces réactions comprennent les agents halogénants et les nucléophiles.
Produits principaux : Les produits principaux formés à partir de ces réactions sont des dérivés du chlorhydrate de SEL120-34A avec des groupes fonctionnels modifiés
Applications de la recherche scientifique
Le chlorhydrate de SEL120-34A a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier l'inhibition de CDK8 et CDK19.
Biologie : Le composé est utilisé pour étudier le rôle de CDK8 et CDK19 dans divers processus biologiques, y compris la régulation du cycle cellulaire et la transcription.
Médecine : Le chlorhydrate de SEL120-34A a montré un potentiel thérapeutique dans le traitement de la LAM et d'autres cancers. .
Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant CDK8 et CDK19
Mécanisme d'action
Le chlorhydrate de SEL120-34A exerce ses effets en inhibant sélectivement CDK8 et CDK19. Ces kinases font partie du complexe Médiateur, qui régule la transcription. En inhibant CDK8 et CDK19, le chlorhydrate de SEL120-34A perturbe la phosphorylation de STAT1 et STAT5, ce qui conduit à la suppression des programmes de transcription oncogéniques. Cela entraîne l'inhibition de la prolifération des cellules cancéreuses et l'induction de l'apoptose .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de SEL120-34A est unique en raison de sa forte sélectivité et de sa puissance contre CDK8 et CDK19. Des composés similaires comprennent :
Senexin B : Un autre inhibiteur de CDK8 doté d'une activité antitumorale similaire.
CCT251545 : Un inhibiteur sélectif de CDK8 doté d'applications thérapeutiques potentielles.
BAY-1251152 : Un inhibiteur de CDK8/19 dont l'efficacité a été démontrée dans des modèles précliniques
Le chlorhydrate de SEL120-34A se distingue par sa forte inhibition de CDK8 et CDK19, ce qui en fait un outil précieux dans la recherche sur le cancer et la thérapie .
Propriétés
IUPAC Name |
6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br2N4.ClH/c1-9-11(16)12(17)10-3-2-6-21-14(10)13(9)19-15(21)20-7-4-18-5-8-20;/h18H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXLWUCQESKBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Br2ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609452-30-3 | |
| Record name | SEL-120 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609452303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


